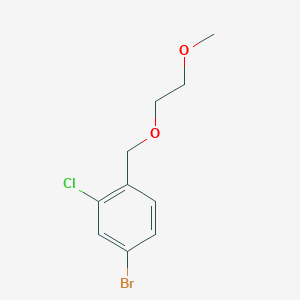

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene

Overview

Description

“4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene” is a chemical compound . It contains a total of 33 bonds, including 17 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aliphatic ethers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Bromoethyl methyl ether has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .Molecular Structure Analysis

The molecular structure of “4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene” is characterized by a benzene ring with bromine, chlorine, and a (2-methoxyethoxy)methyl group attached to it .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 393.0±32.0℃ . The density is reported to be 1.371 .Scientific Research Applications

Analytical Method Development

One study involves the determination of a structurally related compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), in serum and urine. This research developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detection and quantification, highlighting the relevance of advanced analytical techniques in forensic toxicology and clinical analysis (Poklis et al., 2014).

Synthesis of Natural Products

Another study focuses on the total synthesis of a biologically active natural product, illustrating the synthetic utility of methoxymethyl-substituted aryl methyl ethers in constructing complex molecules. This approach emphasizes the role of such compounds in synthesizing bioactive molecules with potential therapeutic applications (Akbaba et al., 2010).

Electrochemical Bromination

Research on the electrochemical bromination of 4-methoxy toluene, resulting in products like 3-bromo 4-methoxy benzyl bromide, sheds light on the electrochemical methods' efficiency in selective halogenation reactions. Such methodologies are crucial for developing environmentally friendly and selective synthetic routes in organic chemistry (Kulangiappar et al., 2014).

Material Science Applications

A study on the preparation and crystal structures of 4-amino-1-methylpyridinium benzenesulfonate salts, which included substituents like methoxy, demonstrates the exploration of materials for second-order nonlinear optics. The findings contribute to developing advanced materials for optoelectronic applications (Anwar et al., 2000).

properties

IUPAC Name |

4-bromo-2-chloro-1-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO2/c1-13-4-5-14-7-8-2-3-9(11)6-10(8)12/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZOSTQOJPUAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-1-((2-methoxyethoxy)methyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

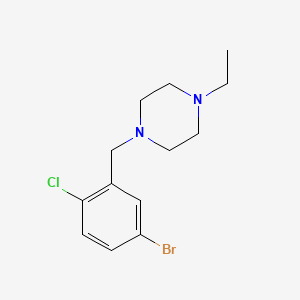

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)